molecular formula C18H23BO4 B12497431 2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12497431
M. Wt: 314.2 g/mol
InChI Key: TXUDWMAZCPSDKG-UHFFFAOYSA-N
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Description

2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2378262-52-1) is a pinacol boronate ester featuring a naphthalene core substituted with a methoxymethoxy (MOM) group at the 3-position. Its molecular formula is C₁₈H₂₃BO₄ (FW: 314.2 g/mol), and it is typically synthesized via palladium-catalyzed cross-coupling or functional group transformations . The MOM group serves as a protective moiety, enhancing stability during synthetic processes while allowing deprotection under acidic conditions. This compound is of interest in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science .

Properties

Molecular Formula

C18H23BO4

Molecular Weight

314.2 g/mol

IUPAC Name

2-[3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)16-11-14(21-12-20-5)10-13-8-6-7-9-15(13)16/h6-11H,12H2,1-5H3

InChI Key

TXUDWMAZCPSDKG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(Methoxymethoxy)-1-naphthylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions, with bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Employed in the development of new drugs and therapeutic agents.

    Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. The palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and the electrophilic partner, resulting in the formation of a biaryl compound .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties
Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 3-MOM-naphthyl 314.2 MOM protection, naphthyl core, high conjugation potential
2-(8-Ethyl-7-fluoro-3-MOM-naphthalen-1-yl)-dioxaborolane 3-MOM, 7-F, 8-Et 361.1 (ESI-MS) Fluorine enhances electron withdrawal; ethyl adds steric bulk
2-(7,8-Difluoro-3-MOM-naphthalen-1-yl)-dioxaborolane 3-MOM, 7,8-diF N/A Increased fluorination improves stability but reduces solubility
2-(6-Methoxynaphthalen-2-yl)-dioxaborolane 6-MeO-naphthyl 284.16 Methoxy substituent; lacks MOM protection
2-[4-(Methoxymethoxy)phenyl]-dioxaborolane 4-MOM-phenyl N/A Phenyl core with MOM; lower steric hindrance than naphthyl derivatives
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane 2,6-Cl, 3,5-MeO 334.0 (ESI-MS) Electron-withdrawing Cl groups increase reactivity
Key Observations :
  • Substituent Effects : Fluorinated derivatives (e.g., ) exhibit enhanced stability due to electron-withdrawing effects but may suffer from reduced solubility. The MOM group in the target compound balances stability and deprotection flexibility compared to methoxy .
  • Core Structure : Naphthyl derivatives (e.g., ) enable extended conjugation, making them suitable for optoelectronic materials, while phenyl analogs (e.g., ) are more common in drug intermediates.
Key Observations :
  • Hydrogenation Efficiency : The target compound and its fluorinated analog share similar yields (75%) under hydrogenation, indicating comparable reactivity of ethynyl to ethyl conversion.
  • Chlorination Challenges : Dichloro derivatives achieve higher yields (92%) but require harsh conditions (NCS, 90°C), limiting substrate compatibility.
  • Cross-Coupling Versatility : Indole-based boronates show utility in heterocyclic systems but lack the steric protection of naphthyl groups.
Stability :
  • The MOM group in the target compound provides hydrolytic stability relative to unprotected analogs (e.g., 2-(6-MeO-naphthyl) ), which may degrade under acidic conditions.
  • Fluorinated derivatives exhibit superior thermal stability due to C-F bond strength but require specialized handling.

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